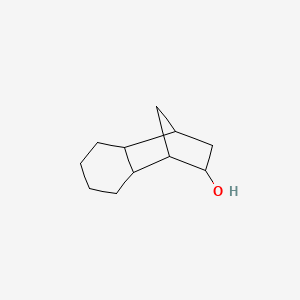
Decahydro-1,4-methanonaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-1,4-methanonaphthalen-2-ol is an organic compound with the molecular formula C11H18O It is a polycyclic alcohol that contains a hydroxyl group attached to a decahydro-1,4-methanonaphthalene skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1,4-methanonaphthalen-2-ol typically involves the hydrogenation of 1,4-methanonaphthalene derivatives. One common method is the catalytic hydrogenation of 1,4-methanonaphthalene in the presence of a palladium or platinum catalyst under high pressure and temperature. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and oxidation. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Decahydro-1,4-methanonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of decahydro-1,4-methanonaphthalene.
Substitution: Formation of halogenated derivatives or ethers.
科学研究应用
Decahydro-1,4-methanonaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Decahydro-1,4-methanonaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
Decahydro-1,4-ethanonaphthalene: Similar structure but lacks the hydroxyl group.
Cyclododecanol: Contains a hydroxyl group but has a different ring structure.
Bicyclo[2.2.1]heptan-2-ol: Similar polycyclic structure with a hydroxyl group.
Uniqueness
Decahydro-1,4-methanonaphthalen-2-ol is unique due to its specific polycyclic structure combined with a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
155820-90-9 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
tricyclo[6.2.1.02,7]undecan-9-ol |
InChI |
InChI=1S/C11H18O/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h7-12H,1-6H2 |
InChI 键 |
RYWJNOPFORZELZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C3CC2C(C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
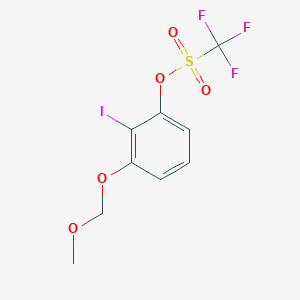



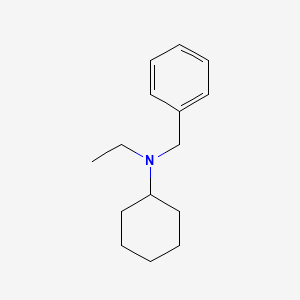
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)



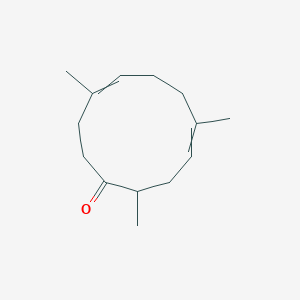
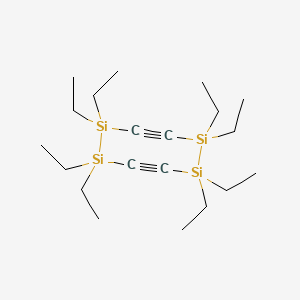
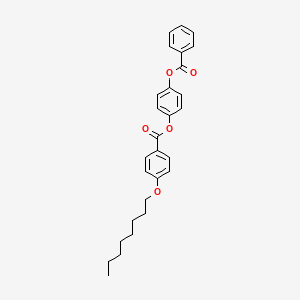
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
